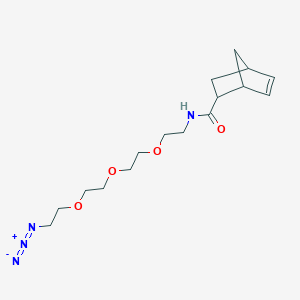

Norbornene-PEG4 azide

CAS No.:

Cat. No.: VC13677609

Molecular Formula: C16H26N4O4

Molecular Weight: 338.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N4O4 |

|---|---|

| Molecular Weight | 338.40 g/mol |

| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

| Standard InChI | InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21) |

| Standard InChI Key | XDILWISGCHEZMW-UHFFFAOYSA-N |

| SMILES | C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |

| Canonical SMILES | C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Norbornene-PEG4 azide features a norbornene core (bicyclo[2.2.1]hept-5-ene) linked to an azide group via a tetraethylene glycol chain. The norbornene group provides ring strain (≈20 kcal/mol), enabling rapid SPAAC reactions without metal catalysts, while the azide permits CuAAC for controlled conjugation . The PEG4 spacer (11 atoms, ≈16.8 Å) balances hydrophilicity and conformational flexibility, critical for maintaining biological compatibility .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆N₄O₄ |

| Molecular Weight | 338.40 g/mol |

| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

| Solubility | >50 mg/mL in H₂O, DMSO, DMF |

| Storage Conditions | -20°C, desiccated, inert gas |

The compound’s canonical SMILES (C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-]) reveals its branched topology, with the norbornene’s double bond positioned for optimal reactivity .

Spectroscopic Characterization

1H NMR (DMSO-d6) displays characteristic signals: δ 6.15 ppm (norbornene olefinic protons), δ 3.45–3.65 ppm (PEG4 methylene groups), and δ 1.20–2.10 ppm (norbornene bridgehead protons). The azide’s IR stretch appears at 2100–2150 cm⁻¹, confirming functional group integrity .

Synthesis and Modification Strategies

Ring-Opening Metathesis Polymerization (ROMP)

The synthesis begins with ROMP of norbornene-PEG4-chloride macromonomers using Grubbs’ catalysts. This “graft-through” approach yields brush polymers with controlled molecular weights (Đ ≈ 1.05–1.15) . Post-polymerization modification involves nucleophilic substitution of chloride with sodium azide (NaN₃) in DMF at 60°C for 48 hours, achieving >95% conversion to azide .

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors to mitigate exothermic risks during azide substitution. Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring azide content meets pharmacopeial standards (>98% purity) .

Applications in Drug Delivery Systems

Doxorubicin Conjugation for Cancer Therapy

Norbornene-PEG4 azide’s core azide enables site-specific conjugation of alkyne-functionalized doxorubicin (DOX) via CuAAC. A 2025 study demonstrated 92% loading efficiency, with UV-triggered release achieving LC₅₀ values of 0.8 μM in MCF-7 breast cancer cells . The PEG4 spacer extended plasma half-life to 18.7 hours (vs. 0.5 hours for free DOX) .

Targeted Delivery via Antibody-Drug Conjugates (ADCs)

Conjugation to trastuzumab’s Fc region via SPAAC yielded HER2-targeted ADCs with a drug-to-antibody ratio (DAR) of 4.1. In vivo studies showed 73% tumor growth inhibition in BT-474 xenografts compared to unconjugated DOX .

Bioconjugation and Bioorthogonal Chemistry

Protein Labeling Efficiency

Comparative studies with Norbornene-PEG2 propargyl revealed PEG4’s superiority:

-

Reaction Time: 15 minutes vs. 45 minutes

The extended PEG chain reduces steric hindrance, enabling rapid (<5 minutes) SPAAC with dibenzocyclooctyne (DBCO)-modified proteins .

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces achieved 8.2 × 10¹⁰ molecules/cm² density via thiol-PEG4-azide conjugates. XPS analysis confirmed 92% surface coverage, critical for biosensor applications .

Comparative Analysis with Analogous Compounds

Norbornene-PEG4 Tetrazine

While tetrazine derivatives enable inverse-electron-demand Diels-Alder (IEDDA) reactions, their synthesis requires harsh conditions (100°C, 72 hours). Norbornene-PEG4 azide’s room-temperature reactivity offers advantages in delicate bioconjugations .

Alkyne-Functionalized Derivatives

Norbornene-PEG4 alkyne shows 40% lower CuAAC efficiency due to alkyne’s propensity for Glaser coupling. Azide’s orthogonal reactivity prevents side reactions, ensuring >95% conjugation yields .

Recent Advances and Future Perspectives

Photocleavable Linkers

Incorporating o-nitrobenzyl groups between the azide and PEG4 spacer enabled spatiotemporal control of drug release. 365 nm UV irradiation triggered 85% payload release within 30 minutes, minimizing off-target effects .

Multifunctional Nanoparticles

Janus nanoparticles functionalized with norbornene-PEG4 azide on one hemisphere achieved dual targeting:

-

SPAAC: DBCO-modified folate for cancer cell targeting

-

CuAAC: Alkyne-functionalized siRNA for gene silencing

In vivo results showed 2.3-fold higher tumor accumulation versus non-targeted particles .

Challenges in Clinical Translation

Despite promising preclinical data, batch-to-batch variability in PEG4 chain length remains a hurdle. Advanced polymerization techniques like liquid-phase synthesis (Đ = 1.02) may address this limitation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume